An In-Depth Technical Guide to 5,6-Dimethylpyrazin-2-amine: Chemical Properties and Structure
An In-Depth Technical Guide to 5,6-Dimethylpyrazin-2-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethylpyrazin-2-amine is a heterocyclic amine belonging to the pyrazine family, a class of compounds that has garnered significant attention in medicinal chemistry. The pyrazine ring is a key structural motif in a variety of biologically active molecules and approved pharmaceuticals.[1] This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 5,6-Dimethylpyrazin-2-amine, offering a valuable resource for professionals engaged in drug discovery and development.
Chemical Structure and Properties
The structure of 5,6-Dimethylpyrazin-2-amine consists of a pyrazine ring substituted with two methyl groups at the 5- and 6-positions and an amino group at the 2-position.
Molecular Formula: C₆H₉N₃[2]
Molecular Weight: 123.16 g/mol [2]
CAS Number: 6294-70-8[2]
The arrangement of the substituents on the pyrazine ring significantly influences the molecule's electronic properties, basicity, and potential for intermolecular interactions, which are critical determinants of its biological activity.
Physicochemical Properties
While experimental data for some physical properties of 5,6-Dimethylpyrazin-2-amine are not extensively reported in publicly available literature, estimations and data from commercial suppliers provide some insights. A comprehensive summary of its known and predicted properties is presented in the table below.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₆H₉N₃ | [2] |
| Molecular Weight | 123.16 g/mol | [2] |
| CAS Number | 6294-70-8 | [2] |
| Appearance | Not explicitly stated, likely a solid at room temperature | General knowledge |
| Melting Point | Not explicitly reported | |
| Boiling Point | Not explicitly reported | [2] |
| Solubility | Expected to be soluble in organic solvents like ethanol, chloroform, and ether. Moderate solubility in water is also anticipated due to the presence of polar nitrogen atoms capable of hydrogen bonding. | General knowledge based on similar structures |
| pKa | Not explicitly reported |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 5,6-Dimethylpyrazin-2-amine. Below is a predictive analysis of the expected spectroscopic data based on the principles of NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the two methyl groups.
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Aromatic Proton (H-3): A singlet is expected in the aromatic region (typically δ 7.0-8.0 ppm).
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Amine Protons (-NH₂): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration (typically δ 4.0-6.0 ppm).
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Methyl Protons (-CH₃): Two distinct singlets are expected for the two methyl groups, likely in the region of δ 2.0-2.5 ppm.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
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Aromatic Carbons: Four signals are expected in the downfield region (typically δ 120-160 ppm) corresponding to the four unique carbon atoms of the pyrazine ring. The carbon atom attached to the amino group (C-2) and the carbons bearing the methyl groups (C-5 and C-6) will have distinct chemical shifts.
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Methyl Carbons: Two signals are expected in the upfield region (typically δ 15-25 ppm) for the two methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
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N-H Stretching: As a primary amine, two bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
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C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
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N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.
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C=N and C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
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C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (123.16). Given the presence of an odd number of nitrogen atoms, this peak will have an odd nominal mass.
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Fragmentation Pattern: Common fragmentation pathways for pyrazine derivatives include the loss of HCN, methyl radicals (•CH₃), and ring cleavage. The fragmentation pattern can provide valuable structural information.
Synthesis of 5,6-Dimethylpyrazin-2-amine
A potential, though unverified, synthetic pathway is illustrated below. This should be considered a conceptual workflow and would require experimental validation and optimization.
Caption: Conceptual synthesis of 5,6-Dimethylpyrazin-2-amine.
Experimental Protocol (Hypothetical):
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Condensation: To a solution of aminoacetonitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of 2,3-butanedione.
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Basification: Add a base (e.g., sodium ethoxide) to catalyze the condensation reaction.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Oxidation: Upon formation of the dihydropyrazine intermediate, introduce an oxidizing agent (e.g., manganese dioxide or by bubbling air through the solution) to facilitate aromatization to the pyrazine ring.
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Work-up and Purification: After the reaction is complete, neutralize the mixture, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including solvent, temperature, and reaction time, would need to be determined empirically.
Applications in Drug Discovery and Medicinal Chemistry
Pyrazine derivatives are a cornerstone in the development of therapeutics for a wide range of diseases.[3][4] The structural features of 5,6-Dimethylpyrazin-2-amine, specifically the substituted pyrazine core, make it an attractive scaffold for the design of novel bioactive compounds.
Potential as a Molecular Scaffold
The amino group at the 2-position provides a key handle for further chemical modifications. It can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities, allowing for the exploration of structure-activity relationships (SAR). The methyl groups at the 5- and 6-positions can influence the molecule's lipophilicity and steric profile, which can impact target binding and pharmacokinetic properties.
Biological Activities of Related Pyrazine Derivatives
Numerous studies have highlighted the diverse pharmacological activities of substituted pyrazines, including:
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Antimycobacterial Activity: Some substituted amides of pyrazine-2-carboxylic acids have shown inhibitory activity against Mycobacterium tuberculosis.[5]
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Anticancer and Anti-inflammatory Properties: Pyrazole derivatives, which share some structural similarities with pyrazines in being nitrogen-containing heterocycles, have been extensively studied for their anticancer and anti-inflammatory effects.[2][6]
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Kinase Inhibition: Aminopyrazine derivatives have been designed and evaluated as inhibitors of various kinases, which are important targets in cancer and inflammatory diseases.
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Antiviral Activity: The pyrazine scaffold is present in antiviral drugs, and research continues to explore new pyrazine derivatives for their potential to combat viral infections.[1]
The biological potential of 5,6-Dimethylpyrazin-2-amine itself has not been extensively reported. However, based on the activities of structurally related compounds, it represents a promising starting point for the development of novel therapeutic agents.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling 5,6-Dimethylpyrazin-2-amine. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general guidelines for handling heterocyclic amines should be followed. It is advisable to consult the specific SDS provided by the supplier.
General Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area, preferably in a fume hood.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Store in a cool, dry place away from incompatible materials.
Conclusion
5,6-Dimethylpyrazin-2-amine is a pyrazine derivative with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data on its physicochemical properties and biological activities are currently limited in the public domain, its structural features suggest it is a valuable scaffold for the synthesis of novel compounds with a wide range of therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new medicines.
References
- Jantová, S., et al. (2003). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 8(12), 833-846.
- Asif, M. (2014). A review on piperazine and pyrazine containing molecules and their diverse pharmacological activities.
- Asif, M. (2014). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
- Crespo, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 222763, 5,6-Dimethylpyrazin-2-amine. Retrieved January 7, 2026 from [Link].
- Shen, Q.-K., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7100.
- Snyder, L. B., et al. (1993). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 36(18), 2676-2687.
- BenchChem (2025). Synthesis of 2-Bromopyrazine from 2-Aminopyrazine: An Essential Building Block for Drug Discovery.
- DeBrock, M., & Li, D. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1083.
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

